7-Chloro-5-fluoro-1H-indole-3-carbaldehyde molecular weight and formula
7-Chloro-5-fluoro-1H-indole-3-carbaldehyde molecular weight and formula
Topic: 7-Chloro-5-fluoro-1H-indole-3-carbaldehyde molecular weight and formula Content Type: Technical Monograph Audience: Researchers, scientists, and drug development professionals.
Executive Summary
7-Chloro-5-fluoro-1H-indole-3-carbaldehyde represents a highly specialized scaffold in medicinal chemistry, specifically within the halogenated indole class. Its structural uniqueness lies in the dual-halogen substitution pattern (5-fluoro, 7-chloro) combined with a reactive C3-formyl group. This configuration offers distinct electronic tuning and metabolic stability profiles, making it a critical intermediate for synthesizing kinase inhibitors, antiviral agents, and receptor modulators. This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and analytical characterization.
Physicochemical Profile
The precise molecular definition is the bedrock of quantitative analysis. For high-resolution mass spectrometry (HRMS) and stoichiometric calculations, the distinction between average molecular weight and monoisotopic mass is critical.
Molecular Formula & Mass Data
| Property | Value | Notes |
| IUPAC Name | 7-Chloro-5-fluoro-1H-indole-3-carbaldehyde | |
| Molecular Formula | C₉H₅ClFNO | |
| Average Molecular Weight | 197.59 g/mol | Used for molarity calculations.[1] |
| Monoisotopic Mass | 197.0044 Da | Based on ¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N, ¹⁶O. |
| Exact Mass | 197.004385 | |
| Heavy Atom Count | 13 | |
| Isotope Pattern | M+ (100%), M+2 (~33%) | Distinctive ³⁵Cl/³⁷ Cl 3 :1 ratio. |
Elemental Composition[2]
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Carbon (C): 54.70%
-
Hydrogen (H): 2.55%
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Chlorine (Cl): 17.94%
-
Fluorine (F): 9.62%
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Nitrogen (N): 7.09%[2]
-
Oxygen (O): 8.10%
Structural & Electronic Analysis
The 5,7-disubstitution pattern imposes specific electronic effects on the indole core:
-
5-Fluoro (Inductive Withdrawal): The fluorine atom at C5 exerts a strong inductive electron-withdrawing effect (-I), deactivating the benzene ring portion but increasing the metabolic stability of the system by blocking the metabolically vulnerable C5 position (a common site for hydroxylation).
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7-Chloro (Steric/Lipophilic): The chlorine at C7 provides steric bulk adjacent to the NH group, potentially influencing hydrogen bond donor capability. It also significantly increases the logP (lipophilicity), aiding membrane permeability in drug candidates.
-
3-Formyl (Reactive Center): The aldehyde group is the primary handle for further derivatization (e.g., reductive amination, Knoevenagel condensation).
Synthetic Protocol: Vilsmeier-Haack Formylation
The most robust method for introducing an aldehyde at the C3 position of an indole is the Vilsmeier-Haack reaction. This protocol ensures regioselectivity for C3 over other positions due to the high electron density at this site in the indole pyrrole ring.
Reaction Logic
The reaction utilizes Phosphorus Oxychloride (POCl₃) and N,N-Dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent (chloroiminium ion).[3][4][5][6] This electrophile attacks the electron-rich C3 of the 7-chloro-5-fluoroindole precursor.
Experimental Workflow
Reagents:
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Starting Material: 7-Chloro-5-fluoroindole (1.0 eq)
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POCl₃ (1.2 eq)
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DMF (anhydrous, 5-10 volumes)
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Ice/Water (for quenching)
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NaOH or NaOAc (for neutralization)
Step-by-Step Methodology:
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Reagent Formation: In a flame-dried round-bottom flask under inert atmosphere (N₂ or Ar), cool anhydrous DMF to 0°C.
-
Activation: Dropwise add POCl₃ to the DMF. Stir for 15-30 minutes at 0°C to form the Vilsmeier complex (often indicated by a color change to yellow/orange).
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Addition: Dissolve 7-Chloro-5-fluoroindole in a minimum amount of DMF and add dropwise to the reaction mixture at 0°C.
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Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (formation of a polar spot) or LC-MS.
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Note: If conversion is slow, mild heating (40–60°C) may be required due to the electron-withdrawing effects of F and Cl deactivating the ring.
-
-
Hydrolysis: Pour the reaction mixture onto crushed ice. The intermediate iminium salt will dissolve.
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Basification: Slowly adjust pH to ~9-10 using 5M NaOH or saturated Sodium Acetate solution. This step hydrolyzes the iminium salt to the aldehyde.[4][6]
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Isolation: The product typically precipitates as a solid. Filter, wash with water, and dry. Alternatively, extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallization from Ethanol/Water or flash column chromatography (Hexane/EtOAc gradient).
Mechanistic Visualization
The following diagram details the electrophilic substitution pathway.
Caption: Figure 1. Vilsmeier-Haack formylation mechanism converting the indole precursor to the C3-aldehyde.
Analytical Characterization
Validating the structure requires a multi-modal approach. The following data points are expected for 7-Chloro-5-fluoro-1H-indole-3-carbaldehyde .
Nuclear Magnetic Resonance (NMR)
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¹H NMR (DMSO-d₆, 400 MHz):
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δ ~9.90 - 10.0 ppm (s, 1H): Aldehyde proton (-CHO). Distinctive singlet.
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δ ~12.0 - 12.5 ppm (br s, 1H): Indole NH proton. Broad due to exchange.
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δ ~8.2 - 8.4 ppm (s, 1H): C2-H. Significantly deshielded by the adjacent carbonyl.
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Aromatic Region (δ 7.0 - 8.0 ppm): Two protons (H4 and H6) showing meta-coupling (J ~2 Hz) and H-F coupling.
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H4: Doublet of doublets (coupling with F and H6).
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H6: Doublet of doublets (coupling with F and H4).
-
-
-
¹⁹F NMR:
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Single peak, typically around -120 to -125 ppm , verifying the mono-fluoro substitution.
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Mass Spectrometry (MS)
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Ionization: ESI+ or EI.
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Parent Ion: m/z 197 (M⁺) and 199 (M+2).
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Isotope Ratio: The intensity of the 199 peak should be approximately 33% of the 197 peak, confirming the presence of one Chlorine atom.
Applications in Drug Discovery
This scaffold serves as a "privileged structure" modification.[7] The specific halogenation pattern is often employed to optimize lead compounds.
Strategic Utility
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Metabolic Blocking: The 5-fluoro group blocks CYP450-mediated oxidation at the electron-rich C5 position, extending the half-life (
) of the drug. -
Kinase Selectivity: Indole-3-carbaldehydes are precursors to oxindoles and other kinase inhibitors. The 7-Cl group can induce a twist in the binding conformation or fill hydrophobic pockets in the ATP-binding site.
-
Schiff Base Formation: The aldehyde reacts with hydrazines or amines to form hydrazones/imines, a common motif in antiviral and antibacterial screening libraries.
Application Workflow
Caption: Figure 2. Divergent synthetic utility of the scaffold in generating bioactive libraries.
Safety & Handling (MSDS Summary)
While specific toxicological data for this exact derivative may be limited, handle as a potent halogenated indole.
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
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Storage: Store under inert gas at 2-8°C. Aldehydes can oxidize to carboxylic acids (7-chloro-5-fluoro-1H-indole-3-carboxylic acid) upon prolonged air exposure.
-
PPE: Standard laboratory PPE (Gloves, Goggles, Lab Coat) and use within a fume hood.
References
-
Vilsmeier-Haack Reaction Mechanism
- Jones, G., & Stanforth, S. P. (1997). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.
-
Synthesis of Halogenated Indoles
- Popowycz, F., et al. (2011).
-
Medicinal Chemistry of Fluoro-Indoles
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.
-
Characterization of Indole-3-Carbaldehydes
- National Institute of Standards and Technology (NIST).
-
General Indole Reactivity
- Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. growingscience.com [growingscience.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. rjptonline.org [rjptonline.org]
